3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2,3-dihydro-1H-indol-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can inhibit the growth of certain microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: A neurotransmitter that shares structural similarities with the compound.
Melatonin: A hormone involved in regulating sleep-wake cycles, also structurally related to the compound.
Uniqueness
What sets 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with certain receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13;/h1-4,14H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUINLVLNDWJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79105-51-4 | |
Record name | 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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